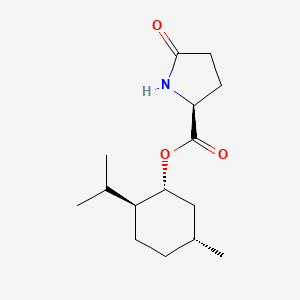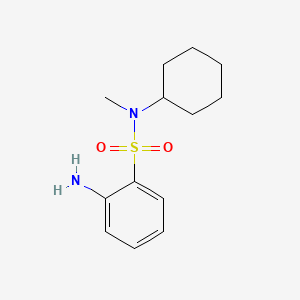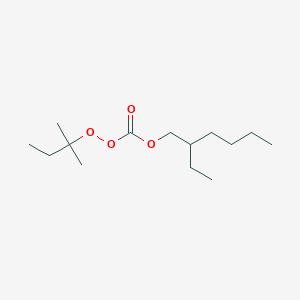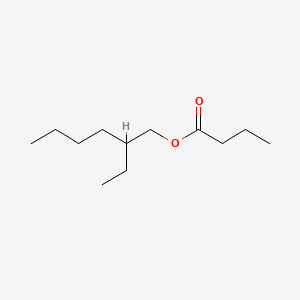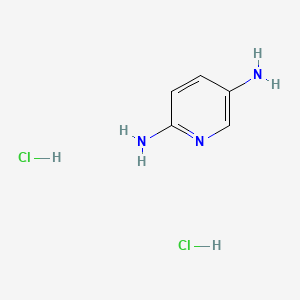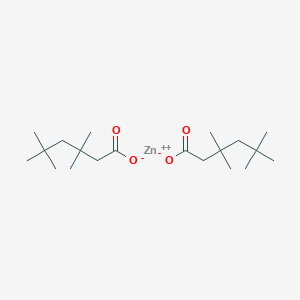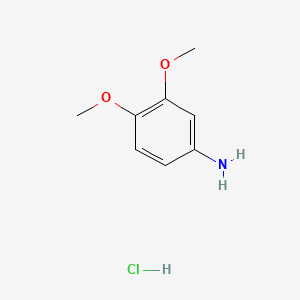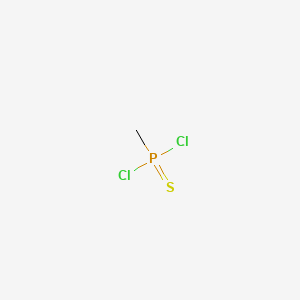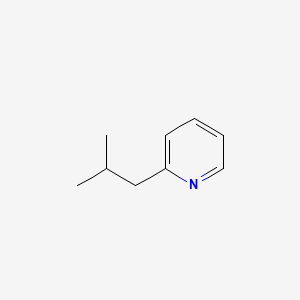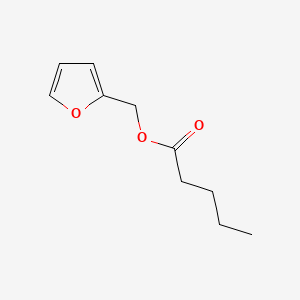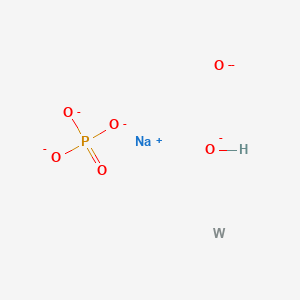
Hydroxyde d'oxyde de tungstène et de phosphate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sodium tungsten hydroxide oxide phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Employed in the study of enzyme activities and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an anti-diabetic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tungsten hydroxide oxide phosphate can be synthesized through several methods. One common approach involves the reaction of sodium tungstate with phosphoric acid under controlled conditions. The reaction typically proceeds as follows: [ \text{Na}_2\text{WO}_4 + \text{H}_3\text{PO}_4 \rightarrow \text{Na}_3\text{PO}_4·12\text{WO}_3·x\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sodium tungsten hydroxide oxide phosphate often involves the use of high-purity raw materials and precise reaction conditions to ensure the desired product quality. The process may include steps such as:
- Dissolving sodium tungstate in deionized water.
- Adding phosphoric acid to the solution.
- Controlling the temperature and pH to facilitate the formation of the desired compound.
- Isolating and purifying the final product through filtration and drying .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tungsten hydroxide oxide phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten trioxide and sodium phosphate.
Reduction: It can be reduced to form lower oxidation states of tungsten.
Substitution: The phosphate group can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under acidic conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be employed.
Substitution: Reactions with other acids or bases can lead to the substitution of the phosphate group.
Major Products Formed:
Oxidation: Tungsten trioxide (WO₃) and sodium phosphate (Na₃PO₄).
Reduction: Lower oxidation states of tungsten compounds.
Substitution: Various substituted tungsten compounds depending on the reagents used.
Mécanisme D'action
The mechanism of action of sodium tungsten hydroxide oxide phosphate involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer processes, thereby accelerating chemical reactions. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Phosphotungstic Acid: A similar compound with the formula H₃PW₁₂O₄₀, used in similar applications but with different properties.
Sodium Phosphomolybdate: Another related compound with the formula Na₃PMo₁₂O₄₀, used in analytical chemistry and catalysis.
Tungstosilicic Acid: A compound with the formula H₄SiW₁₂O₄₀, known for its use in catalysis and as a proton conductor.
Uniqueness: Sodium tungsten hydroxide oxide phosphate is unique due to its specific combination of tungsten, phosphate, and hydroxide groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high purity and specific reactivity .
Propriétés
Numéro CAS |
51312-42-6 |
|---|---|
Formule moléculaire |
HNaO6PW-4 |
Poids moléculaire |
334.81 g/mol |
Nom IUPAC |
sodium;oxygen(2-);tungsten;hydroxide;phosphate |
InChI |
InChI=1S/Na.H3O4P.H2O.O.W/c;1-5(2,3)4;;;/h;(H3,1,2,3,4);1H2;;/p-4 |
Clé InChI |
HSQHIADAKRVWEX-UHFFFAOYSA-J |
SMILES |
[OH-].[O-2].[O-]P(=O)([O-])[O-].[Na+].[W] |
SMILES canonique |
[OH-].[O].[O-]P(=O)([O-])[O-].[Na].[W] |
Key on ui other cas no. |
51312-42-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


